2-(tert-butoxy)pyrimidin-5-amine
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Overview
Description
2-(tert-butoxy)pyrimidin-5-amine is a chemical compound with the molecular formula C₈H₁₃N₃O and a molecular weight of 167.21 g/mol It is a pyrimidine derivative, which means it contains a six-membered ring with two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxy)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with tert-butyl alcohol under specific conditions. One common method is the alkylation of pyrimidine-5-amine with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(tert-butoxy)pyrimidin-5-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butoxy group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding pyrimidine oxides under specific conditions.
Reduction Reactions: The compound can be reduced to form amine derivatives with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction reactions produce corresponding oxides and amines, respectively .
Scientific Research Applications
2-(tert-butoxy)pyrimidin-5-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(tert-butoxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand that binds to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, influencing their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(tert-butyl)pyrimidin-5-amine: Similar structure but with a tert-butyl group instead of tert-butoxy.
2-(methoxy)pyrimidin-5-amine: Contains a methoxy group instead of tert-butoxy.
2-(ethoxy)pyrimidin-5-amine: Contains an ethoxy group instead of tert-butoxy.
Uniqueness
2-(tert-butoxy)pyrimidin-5-amine is unique due to the presence of the tert-butoxy group, which imparts specific chemical properties such as increased steric hindrance and altered electronic effects. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)12-7-10-4-6(9)5-11-7/h4-5H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADYVARHPBTVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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